molecular formula C16H14O5 B1216584 Claussequinone CAS No. 35878-39-8

Claussequinone

Cat. No.: B1216584
CAS No.: 35878-39-8
M. Wt: 286.28 g/mol
InChI Key: PDAKXMIQFUHWQC-UHFFFAOYSA-N
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Description

Claussequinone is an isoflavonoid compound with the molecular formula C16H14O5 It is characterized by its unique structure, which includes a chromene ring fused with a quinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Claussequinone can be synthesized through several methods. One notable approach involves the Suzuki–Miyaura cross-coupling reaction. This method uses a 3-boryl-2H-chromene intermediate, which is prepared via Miyaura–Ishiyama borylation of a 3-chloro-2H-chromene obtained through a Claisen rearrangement cyclization cascade reaction . The cross-coupling of this intermediate with aryl bromides yields isoflavonoid derivatives, including this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Claussequinone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.

    Substitution: Substitution reactions, particularly involving the methoxy and hydroxy groups, can yield a variety of substituted isoflavonoids.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve specific substitutions.

Major Products:

Scientific Research Applications

Claussequinone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of claussequinone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Claussequinone is unique among isoflavonoids due to its specific structural features and biological activities. Similar compounds include:

Properties

IUPAC Name

2-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-16-7-13(18)12(6-14(16)19)10-4-9-2-3-11(17)5-15(9)21-8-10/h2-3,5-7,10,17H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAKXMIQFUHWQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CC1=O)C2CC3=C(C=C(C=C3)O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35878-39-8
Record name Claussequinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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